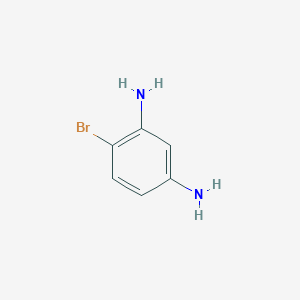
4-Bromobenzene-1,3-diamine
Vue d'ensemble
Description
4-Bromobenzene-1,3-diamine (4-BBDA) is an important organic compound with a wide variety of applications in scientific research and industry. It is a highly versatile molecule, with potential uses ranging from synthesis of other compounds to drug delivery systems. In
Applications De Recherche Scientifique
Synthesis of Macrocyclic Ligands
4-Bromobenzene-1,3-diamine: is used in the synthesis of novel tetradentate macrocyclic ligands. These ligands are crucial for forming complexes with metals such as ruthenium (Ru). The Ru(III) complexes derived from these ligands have shown promising results in various studies .
Anticancer Research
The Ru(III) complexes mentioned above, synthesized using 4-Bromobenzene-1,3-diamine , have been studied for their anticancer properties. They are found to potentially interfere with DNA replication, which is a mechanism similar to that of certain chemotherapy drugs like 5-fluorouracil .
Antimicrobial Activity
These complexes also exhibit antimicrobial properties. They have been tested against various bacterial strains, both Gram-positive and Gram-negative, as well as fungi. This makes them valuable in the development of new antibacterial and antifungal agents .
Antioxidant Properties
The antioxidant capacity of these compounds has been assessed using the DPPH free radical test. The results indicate that chelation with the metal increases the bioactivity of the compounds, which could be beneficial in combating oxidative stress-related diseases .
Molecular Docking Studies
4-Bromobenzene-1,3-diamine: derivatives are used in molecular docking studies to understand their interaction with target proteins. This is crucial for drug design and discovery, as it helps in predicting the affinity and activity of drugs .
Material Science Applications
While specific applications in material science are not detailed in the search results, the chemical properties of 4-Bromobenzene-1,3-diamine suggest its potential use in the synthesis of materials, especially those requiring brominated aromatic compounds as precursors .
Propriétés
IUPAC Name |
4-bromobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-2-1-4(8)3-6(5)9/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDCQNCMUSAKQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298917 | |
| Record name | 4-bromobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzene-1,3-diamine | |
CAS RN |
6264-69-3 | |
| Record name | 4-Bromo-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6264-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 126920 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006264693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6264-69-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





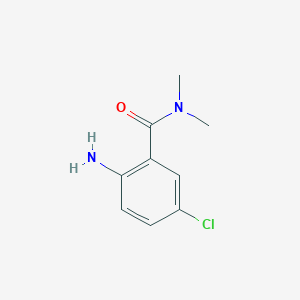
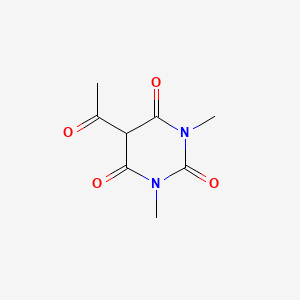
![8-Thiabicyclo[3.2.1]octan-3-one](/img/structure/B1267008.png)

![2-Bromothieno[2,3-b]thiophene](/img/structure/B1267017.png)
![2,5-Dibromothieno[2,3-b]thiophene](/img/structure/B1267018.png)
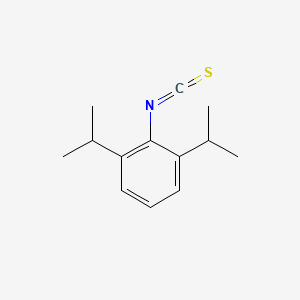

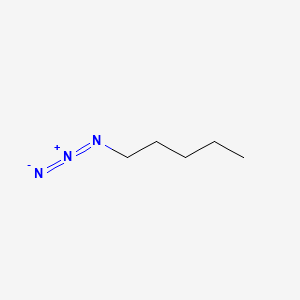

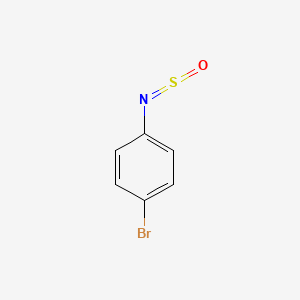
![1-Azabicyclo[2.2.2]octane-4-methanol](/img/structure/B1267026.png)